molecular formula C19H19NO2 B12496455 8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one

8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one

Cat. No.: B12496455
M. Wt: 293.4 g/mol
InChI Key: RVBNYTVOSZMBIB-UHFFFAOYSA-N
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Description

8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one is a complex organic compound with a unique structure that includes a cyclohepta[C]pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclohepta[C]pyrrol Ring System: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Methoxy Group: This step usually involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one has several applications in scientific research:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Materials Science: Due to its unique structure, this compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

4-methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-8-one

InChI

InChI=1S/C19H19NO2/c1-12-8-10-15(11-9-12)20-13(2)18-16(21)6-5-7-17(22-4)19(18)14(20)3/h5-11H,1-4H3

InChI Key

RVBNYTVOSZMBIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OC)C

Origin of Product

United States

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